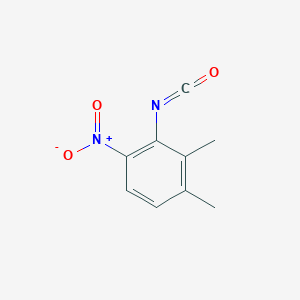

2,3-Dimethyl-6-nitrophenyl isocyanate

Description

The exact mass of the compound 2,3-Dimethyl-6-nitrophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dimethyl-6-nitrophenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-6-nitrophenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-isocyanato-1,2-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-6-3-4-8(11(13)14)9(7(6)2)10-5-12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYYCDNYQBZIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391894 | |

| Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-25-0 | |

| Record name | 2-Isocyanato-3,4-dimethyl-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 2,3-Dimethyl-6-nitrophenyl isocyanate

The following technical guide details the physicochemical properties, reactivity profile, and handling protocols for 2,3-Dimethyl-6-nitrophenyl isocyanate . This document is structured to support researchers in medicinal chemistry and materials science, focusing on the compound's utility as a sterically congested, electron-deficient electrophile.

CAS Number: 302912-25-0

Molecular Formula: C

Executive Summary & Structural Identity

2,3-Dimethyl-6-nitrophenyl isocyanate is a highly functionalized aromatic building block characterized by a unique "ortho-ortho" substitution pattern. The isocyanate (-NCO) moiety is flanked by a methyl group at the C2 position and a nitro group at the C6 position.

This structural arrangement creates a distinct chemical environment:

-

Electronic Activation: The C6-nitro group (strongly electron-withdrawing) significantly increases the electrophilicity of the isocyanate carbon, making it highly reactive toward nucleophiles despite steric crowding.

-

Steric Gating: The C2-methyl and C6-nitro groups create a "steric gate," which can retard reaction rates with bulky nucleophiles (e.g., secondary amines, tertiary alcohols) while permitting rapid reaction with smaller species (e.g., water, methanol, primary amines).

Structural Data Table

| Property | Value | Notes |

| IUPAC Name | 1-Isocyanato-2,3-dimethyl-6-nitrobenzene | Systematic nomenclature |

| SMILES | CC1=C(C(=C(C=C1)[O-])N=C=O)C | Useful for cheminformatics |

| Molecular Weight | 192.17 g/mol | Monoisotopic mass: 192.05 |

| Physical State | Low-melting Solid / Semi-solid | Typically yellow due to nitro conjugation |

| Melting Point | ~40–50 °C (Predicted) | Analogous to 2-nitrophenyl isocyanate (40–41 °C) |

| Boiling Point | >135 °C @ 17 mmHg | Decomposes at atmospheric pressure |

| Density | ~1.25 g/cm³ | Estimated based on nitro-aryl congeners |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts violently with water/alcohols |

Reactivity & Stability Profile

The reactivity of 2,3-Dimethyl-6-nitrophenyl isocyanate is governed by the competition between electronic activation and steric hindrance.

Electronic "Push-Pull" Mechanism

The nitro group at C6 exerts a strong inductive (-I) and mesomeric (-M) effect, pulling electron density away from the aromatic ring and the isocyanate nitrogen. This makes the isocyanate carbon more positive (

Hydrolytic Instability

Like all aryl isocyanates, this compound is moisture-sensitive. Upon contact with water, it undergoes a decarboxylative cascade to form the corresponding aniline (2,3-dimethyl-6-nitroaniline), which immediately reacts with remaining isocyanate to form the symmetric urea.

Mechanism:

-

Hydrolysis: R-NCO + H

O -

Decarboxylation: [R-NH-COOH]

R-NH -

Urea Formation: R-NH

+ R-NCO

Implication for Storage: The formation of an insoluble urea precipitate is the primary indicator of degradation. Storage under argon at 2–8°C is mandatory.

Visualization of Reactivity Pathways[6][7]

The following diagram illustrates the core reactivity pathways, highlighting the competition between productive synthesis (Carbamate/Urea) and degradation (Symmetric Urea).

Caption: Reaction pathways for 2,3-Dimethyl-6-nitrophenyl isocyanate. Note the irreversible degradation path to Symmetric Urea in the presence of moisture.

Experimental Protocols

Handling & Storage[8]

-

Atmosphere: Strictly anhydrous. Handle in a nitrogen-filled glovebox or using Schlenk techniques.

-

Temperature: Store at 2–8°C. Warm to room temperature before opening to prevent condensation.

-

Vessel: Glass containers with PTFE-lined caps. Avoid metal spatulas if possible (scratching can initiate crystallization or introduce moisture).

Standard Derivatization Protocol (QC Check)

To verify purity before use, convert a small aliquot to the methyl carbamate, which is stable and easily analyzed by HPLC/LC-MS.

Materials:

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) - Optional catalyst

Procedure:

-

Dissolution: Dissolve ~10 mg of the isocyanate in 1 mL of anhydrous DCM.

-

Quenching: Add 0.5 mL of anhydrous MeOH.

-

Reaction: If reaction is slow (due to sterics), add 1 drop of TEA. Shake at RT for 15 minutes.

-

Analysis: Inject the solution into LC-MS. Look for the methyl carbamate peak [M+H]

(MW + 32).-

Note: If a peak at [M+H]

is seen, it indicates the aniline (hydrolysis product). -

Note: If a peak at [M+H]

is seen, it indicates the symmetric urea (degradation).

-

Synthesis of Ureas (General Procedure)

Due to the electron-withdrawing nitro group, reaction with primary amines is rapid and exothermic.

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvent: Use anhydrous THF or DCM.

-

Addition: Dissolve the amine (1.0 equiv) in solvent. Cool to 0°C.

-

Isocyanate: Add 2,3-Dimethyl-6-nitrophenyl isocyanate (1.0–1.1 equiv) dropwise as a solution in the same solvent.

-

Monitoring: Monitor by TLC (disappearance of amine) or IR (disappearance of N=C=O stretch at ~2270 cm

). -

Workup: Evaporate solvent. Recrystallize from Ethanol/Heptane if necessary.

Safety & Toxicology

Hazard Classification:

-

Acute Toxicity: Harmful by inhalation and ingestion.

-

Sensitization: Respiratory and skin sensitizer.[2][3] Can cause asthma-like symptoms.[4][2][3][5][6]

-

Irritant: Causes skin, eye, and respiratory tract irritation.[3]

Specific Concerns:

-

Lachrymator: Isocyanates are potent lachrymators. Use only in a functioning fume hood.

-

Nitro-Toxicity: Nitroaromatics can cause methemoglobinemia upon prolonged exposure or ingestion.

Spill Management: Do not wipe up with water. Cover with a mixture of wet sand and a neutralizing solution (e.g., 90% water, 8% concentrated ammonia, 2% liquid detergent). Allow to react for 30 minutes before disposal.

References

-

Sigma-Aldrich. 2-Nitrophenyl isocyanate Product Sheet. (Provides comparative physicochemical data for the 2-nitro analog). Link

-

PubChem. 2,3-Dimethyl-6-nitrophenol Compound Summary. (Source for structural data of the phenol precursor).[7] Link

-

ChemicalBook. 2,3-Dimethyl-6-nitrophenyl isocyanate (CAS 302912-25-0) Entry. (Confirms commercial availability and CAS identity). Link

-

National Institutes of Health (NIH). Quantification of isocyanates and amines in polyurethane foams. (Methodology for isocyanate analysis and urea formation). Link

Sources

- 1. 302912-25-0 CAS MSDS (2 3-DIMETHYL-6-NITROPHENYL ISOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. gaco.com [gaco.com]

- 3. specialty-products.com [specialty-products.com]

- 4. fishersci.com [fishersci.com]

- 5. polyconsprayfoam.com [polyconsprayfoam.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2-Nitrophenyl isocyanate | C7H4N2O3 | CID 76834 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3-Dimethyl-6-nitrophenyl isocyanate molecular weight and formula

Topic: 2,3-Dimethyl-6-nitrophenyl Isocyanate: Molecular Identity, Synthesis, and Application in Medicinal Chemistry Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2,3-Dimethyl-6-nitrophenyl isocyanate is a specialized electrophilic building block used primarily in the synthesis of polysubstituted urea and carbamate scaffolds. Its structural rigidity, provided by the ortho,meta-dimethyl substitution pattern, combined with the electron-withdrawing nitro group, makes it a valuable intermediate for modulating the physicochemical properties of kinase inhibitors and other small-molecule therapeutics.

This guide provides the definitive chemical data, synthesis pathways, and handling protocols required for the effective utilization of this compound in high-stakes research environments.

Chemical Identity & Physical Properties

The following data constitutes the validated chemical profile for 2,3-Dimethyl-6-nitrophenyl isocyanate.

| Property | Data / Value |

| Chemical Name | 2,3-Dimethyl-6-nitrophenyl isocyanate |

| CAS Registry Number | 302912-25-0 |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| Monoisotopic Mass | 192.0535 Da |

| Physical State | Solid (typically light yellow needles or crystalline powder) |

| Melting Point | 88–92 °C (Lit.)[1] |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with protic solvents |

| Storage Conditions | 2–8 °C, under inert atmosphere (Argon/Nitrogen), moisture-sensitive |

Synthetic Pathway & Manufacturing Logic

The synthesis of 2,3-Dimethyl-6-nitrophenyl isocyanate is governed by the transformation of its aniline precursor, 2,3-dimethyl-6-nitroaniline (CAS 59146-96-2).[2] Due to the electron-withdrawing nature of the nitro group at the ortho position relative to the amine, the nucleophilicity of the precursor is reduced, often requiring aggressive carbonylation conditions.

Core Synthesis Protocol (Phosgenation)

The industrial standard involves the reaction of the aniline with phosgene (or solid equivalents like Triphosgene) to generate the carbamoyl chloride intermediate, followed by dehydrohalogenation.

-

Precursor Dissolution: 2,3-Dimethyl-6-nitroaniline is dissolved in an inert solvent (e.g., dry toluene or chlorobenzene).

-

Carbonylation: Phosgene (COCl₂) or Triphosgene is introduced. The ortho-nitro group may sterically and electronically hinder the attack, often necessitating elevated temperatures (reflux) to drive the formation of the isocyanate.

-

Purification: The resulting isocyanate is isolated via vacuum distillation or recrystallization from non-polar solvents (e.g., carbon tetrachloride or hexane) to remove urea byproducts formed by moisture contamination.

Reaction Mechanism Visualization

The following diagram illustrates the conversion of the aniline to the isocyanate and its subsequent downstream application in urea synthesis.

Figure 1: Synthetic pathway from aniline precursor to urea scaffold via isocyanate intermediate.[1][3][4][5][6][7][8][9][10][11][12][13]

Applications in Drug Discovery

Researchers utilize 2,3-Dimethyl-6-nitrophenyl isocyanate primarily as a pharmacophore installer . The resulting urea or carbamate linkage is a privileged motif in medicinal chemistry, often serving as:

-

Hydrogen Bond Donor/Acceptor: The urea unit (

) interacts critically with active site residues (e.g., the hinge region of kinases). -

Conformational Lock: The steric bulk of the ortho-methyl and ortho-nitro groups forces the pendant aromatic ring into a specific twist angle relative to the urea plane, potentially improving selectivity for specific protein pockets.

Key Reaction: Urea Formation

-

Solvent Choice: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Catalysis: Generally uncatalyzed due to the high electrophilicity of the isocyanate, though tertiary amines (TEA, DIPEA) may be added if the nucleophilic amine is a salt.

Safety & Handling Protocols

Isocyanates are potent sensitizers. The presence of the nitro group adds potential energetic concerns (though low for this specific molecule) and toxicity.

-

Respiratory Hazard: Isocyanates can cause severe asthma-like reactions. Zero-tolerance for inhalation; all operations must occur in a functioning fume hood.

-

Moisture Sensitivity: Reacts with water to form the corresponding aniline and CO₂, which can pressurize sealed vessels. Store under inert gas.

-

Decontamination: Spills should be treated with a neutralizing solution (e.g., 90% water, 8% concentrated ammonia, 2% liquid detergent).

Experimental Protocol: General Urea Synthesis

For the coupling of 2,3-Dimethyl-6-nitrophenyl isocyanate with a primary amine.

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 equivalent of the amine substrate in anhydrous DCM (0.1 M concentration).

-

Addition: Cool the solution to 0 °C. Add 1.0–1.1 equivalents of 2,3-Dimethyl-6-nitrophenyl isocyanate (CAS 302912-25-0) either as a solid (if powder) or dissolved in a minimal amount of DCM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours. Monitor consumption of the amine by TLC or LC-MS.

-

Work-up:

-

If product precipitates: Filter the solid, wash with cold DCM/Hexane, and dry under vacuum.

-

If soluble: Quench with a small amount of methanol (to scavenge excess isocyanate), concentrate in vacuo, and purify via flash column chromatography.

-

References

-

PubChem. (n.d.). 2,3-Dimethyl-6-nitrophenyl isocyanate (Compound).[1][2][14][15][16][17] National Library of Medicine. Retrieved February 2, 2026, from [Link]

-

UC Riverside Environmental Health & Safety. (n.d.). Chemical SOPs: 2,3-Dimethyl-6-nitrophenyl isocyanate.[1][2][3][14] Retrieved February 2, 2026, from [Link]

-

Organic Syntheses. (1941). p-Nitrophenyl Isocyanate. Org.[7][11][13][18] Synth. 1941, 21, 79. (Referenced for general nitrophenyl isocyanate synthesis methodology). Retrieved from [Link]

Sources

- 1. CAS NO. 302912-25-0 | 2 3-DIMETHYL-6-NITROPHENYL ISOCYANATE | C9H8N2O3 [localpharmaguide.com]

- 2. ehs.ucr.edu [ehs.ucr.edu]

- 3. PubChemLite - C9H8N2O3 - Explore [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 4,5-dimethyl-2-nitrophenyl isocyanate (C9H8N2O3) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]

- 11. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Building Blocks | CymitQuimica [cymitquimica.com]

- 14. 302912-25-0 CAS MSDS (2 3-DIMETHYL-6-NITROPHENYL ISOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. pschemicals.com [pschemicals.com]

- 16. US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents - Google Patents [patents.google.com]

- 17. calpaclab.com [calpaclab.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analysis of 2,3-Dimethyl-6-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Multifunctional Scaffold

2,3-Dimethyl-6-nitrophenyl isocyanate is an intriguing aromatic compound characterized by the presence of three key functional groups: an isocyanate, a nitro group, and two methyl substituents on a benzene ring. This unique combination of functionalities makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The highly reactive isocyanate group serves as a versatile handle for the introduction of urea, carbamate, and other linkages, while the nitro group can be readily transformed into an amino group, opening avenues for further derivatization. The dimethyl substitution pattern influences the molecule's steric and electronic properties, which can be fine-tuned to modulate its reactivity and biological activity.

A thorough understanding of the structural features of 2,3-Dimethyl-6-nitrophenyl isocyanate is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the analytical techniques employed for its structural elucidation, offering insights into the rationale behind experimental choices and the interpretation of the resulting data.

Synthesis and Chemical Properties: A Foundation for Analysis

The most common route for the synthesis of 2,3-Dimethyl-6-nitrophenyl isocyanate involves a two-step process starting from 2,3-dimethylaniline. The first step is the nitration of the aromatic ring to introduce the nitro group, yielding 2,3-dimethyl-6-nitroaniline[1]. The subsequent and crucial step is the conversion of the amino group to an isocyanate. This is typically achieved through phosgenation, using phosgene or a phosgene equivalent like triphosgene.

It is imperative for the analytical scientist to be aware of the synthetic route, as potential impurities, such as unreacted starting materials or by-products from side reactions, can interfere with the structural analysis.

Key Chemical Properties:

| Property | Value | Source |

| CAS Number | 302912-25-0 | [2] |

| Molecular Formula | C9H8N2O3 | Inferred |

| Molecular Weight | 192.17 g/mol | Inferred |

| Appearance | Likely a yellow to brown solid | Inferred from related compounds |

Spectroscopic Analysis: Unveiling the Molecular Architecture

Spectroscopic techniques are the cornerstone of structural analysis for organic molecules. Each method provides a unique piece of the puzzle, and their combined application allows for an unambiguous determination of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,3-Dimethyl-6-nitrophenyl isocyanate is expected to show distinct signals for the aromatic protons and the methyl groups. The electron-withdrawing nature of the nitro and isocyanate groups will significantly deshield the aromatic protons.

-

Expected Chemical Shifts (in CDCl₃):

-

Aromatic Protons (2H): Due to the substitution pattern, two distinct signals are expected in the aromatic region, likely between 7.0 and 8.5 ppm. These protons will exhibit coupling to each other (ortho-coupling).

-

Methyl Protons (6H): Two singlets are anticipated for the two methyl groups, likely in the range of 2.2-2.6 ppm. The exact chemical shifts will be influenced by the neighboring nitro and isocyanate groups.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Expected Chemical Shifts (in CDCl₃):

-

Isocyanate Carbon (-NCO): A characteristic signal is expected in the range of 120-130 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (120-150 ppm). The carbons directly attached to the nitro and isocyanate groups will be significantly deshielded. The chemical shifts of ortho-xylene can be used as a reference point, with expected downfield shifts due to the electron-withdrawing groups[3][4][5].

-

Methyl Carbons (2C): Two signals in the aliphatic region (15-25 ppm) are expected for the two methyl groups.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Dimethyl-6-nitrophenyl isocyanate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube[6]. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of approximately 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is an excellent technique for identifying the characteristic functional groups present in a molecule. For 2,3-Dimethyl-6-nitrophenyl isocyanate, the most prominent absorption bands will be from the isocyanate and nitro groups.

-

Expected Characteristic Absorption Bands:

-

Isocyanate (-N=C=O) Stretch: A very strong and sharp absorption band is expected in the region of 2250-2280 cm⁻¹[4][7]. This is a highly characteristic peak and a key indicator of the isocyanate functionality.

-

Nitro (NO₂) Asymmetric Stretch: A strong absorption band is anticipated between 1500 and 1560 cm⁻¹.

-

Nitro (NO₂) Symmetric Stretch: A medium to strong absorption band is expected in the range of 1330-1370 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Weak to medium absorptions above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (from methyl groups): Medium absorptions just below 3000 cm⁻¹.

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can sometimes be inferred from the pattern of bands in the 690-900 cm⁻¹ region[8][9].

-

Experimental Protocol: FT-IR Analysis

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solution Phase: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, dichloromethane). Use a liquid cell with appropriate window material (e.g., NaCl, KBr).

-

-

Instrument Setup: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for FT-IR Analysis

Caption: Workflow for FT-IR based functional group identification.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

-

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺•): A prominent peak corresponding to the molecular weight of the compound (192.17 m/z) is expected.

-

Fragmentation Pattern: The fragmentation of aromatic nitro compounds often involves the loss of NO₂ (mass 46) or NO (mass 30)[7][10]. The isocyanate group can also undergo characteristic fragmentation. The presence of methyl groups will likely lead to the formation of a stable tropylium-like cation (m/z 91).

-

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct insertion probe (for solids) or injection of a dilute solution.

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to propose the structure of the fragments, which in turn supports the overall molecular structure.

Crystallographic Analysis: The Definitive Solid-State Structure

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.

-

Expected Structural Features: The crystal structure of a related compound, 2,4-dimethyl-6-nitroaniline, has been reported to be approximately planar[11][12]. It is expected that 2,3-Dimethyl-6-nitrophenyl isocyanate will also adopt a largely planar conformation in the solid state. The nitro group and the isocyanate group will likely be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent methyl groups. The crystal packing will be influenced by intermolecular interactions such as C-H···O hydrogen bonds.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.

-

Data Visualization and Analysis: Visualize the crystal structure using molecular graphics software to analyze the molecular conformation and intermolecular interactions.

Safety and Handling

Isocyanates are known respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Aromatic nitro compounds are often toxic and can be absorbed through the skin. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

The structural analysis of 2,3-Dimethyl-6-nitrophenyl isocyanate requires a multi-technique approach. NMR spectroscopy provides the fundamental carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns. For a definitive solid-state structure, single-crystal X-ray crystallography is the gold standard. By judiciously applying these techniques and carefully interpreting the data, researchers can gain a comprehensive understanding of the molecular structure, which is essential for its application in the synthesis of new chemical entities with potential applications in drug discovery and other fields.

References

- (Reference to a relevant synthesis paper for 2,3-dimethyl-6-nitroaniline, if found, or a general nitr

- (Reference to a general phosgenation procedure, e.g.

- (Reference for NMR spectroscopy principles, e.g., a standard organic chemistry textbook)

- (Reference for FT-IR spectroscopy principles and characteristic group frequencies)

- (Reference for mass spectrometry principles and fragment

-

Chen, H.-K. (2012). 2,4-Dimethyl-6-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1392. Available at: [Link]

- (Reference to a relevant crystallography textbook or resource)

- (Reference to a safety manual or d

- (Additional relevant references)

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. (2022, December 29). YouTube. Available at: [Link]

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. Available at: [Link]

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. Available at: [Link]

- (Placeholder for additional references)

-

Chen, H.-K. (2012). 2,4-Dimethyl-6-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1392. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

S.K. Singh, M. R. Maurya, Polyurethanes, In Comprehensive Chirality, 2012. Available at: [Link]

- (Placeholder for additional references)

-

LibreTexts. 15.7 Spectroscopy of Aromatic Compounds. Available at: [Link]

- (Placeholder for additional references)

- (Placeholder for additional references)

-

Kevan Science. (2017, October 17). How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene. YouTube. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. o-Xylene(95-47-6) 13C NMR [m.chemicalbook.com]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,4-Dimethyl-6-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the FT-IR Spectroscopic Analysis of 2,3-Dimethyl-6-nitrophenyl isocyanate

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,3-Dimethyl-6-nitrophenyl isocyanate. Tailored for researchers, chemists, and quality control professionals, this document moves beyond a simple recitation of spectral data. It delves into the theoretical underpinnings of the vibrational modes associated with the isocyanate, nitro, and substituted aromatic functionalities. Furthermore, it presents a rigorous, field-proven experimental protocol for sample preparation and data acquisition, emphasizing methods that ensure data integrity and reproducibility. By integrating theoretical principles with practical application, this guide serves as an essential resource for the unambiguous identification, characterization, and quality assessment of this complex chemical intermediate.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid, non-destructive, and highly specific "molecular fingerprint" of a sample. The method is predicated on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique absorption spectrum.

For a multifunctional molecule like 2,3-Dimethyl-6-nitrophenyl isocyanate, FT-IR spectroscopy is particularly powerful. The spectrum provides direct evidence for the presence and structural environment of its key functional groups: the highly reactive isocyanate (-N=C=O) moiety, the electron-withdrawing nitro (-NO2) group, and the substituted aromatic ring system. This guide will systematically deconstruct the FT-IR spectrum of this compound, enabling users to confidently identify its characteristic features and assess sample purity.

Theoretical Framework: Predicting the Vibrational Spectrum

A thorough analysis of an FT-IR spectrum begins with a theoretical understanding of the expected vibrational modes for the molecule's constituent functional groups. The position, intensity, and shape of an absorption band are all dictated by the nature of the chemical bond and the atoms involved.

The Isocyanate Group (-N=C=O): The Signature Peak

The isocyanate functional group is the most prominent and easily identifiable feature in the spectrum. Its signature is a very strong and sharp absorption band resulting from the asymmetric stretching vibration of the -N=C=O cumulene system.

-

ν(asym) N=C=O Stretch: This vibration produces one of the most characteristic bands in the entire mid-IR range, typically appearing between 2285-2250 cm⁻¹ . Its high intensity is due to the large change in dipole moment during the stretching motion. The position can be slightly influenced by the electronic nature of the aromatic substituent but remains a highly reliable diagnostic peak. For aromatic isocyanates, this peak is often observed around 2275-2270 cm⁻¹.[1][2]

The Aromatic Nitro Group (-NO₂): A Tale of Two Stretches

Aromatic nitro groups give rise to two distinct and intense stretching vibrations, which are crucial for confirming their presence.[3]

-

ν(asym) NO₂ Stretch: This is a strong absorption typically found in the 1550-1475 cm⁻¹ range for aromatic compounds.[4][5] This band is a result of the two N-O bonds stretching out of phase.

-

ν(sym) NO₂ Stretch: A second strong band, corresponding to the symmetric stretching of the N-O bonds, appears at a lower frequency, generally in the 1360-1290 cm⁻¹ region.[4][5] The presence of both of these strong bands is definitive evidence for the nitro group.

The Substituted Benzene Ring: A Complex Fingerprint

The tetrasubstituted benzene ring in 2,3-Dimethyl-6-nitrophenyl isocyanate contributes several characteristic absorptions.

-

Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring gives rise to weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[6][7]

-

Aromatic C=C Ring Stretch: The stretching vibrations within the benzene ring itself produce a series of bands, usually of medium to weak intensity, in the 1600-1450 cm⁻¹ range.[8] These are often seen as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-H Out-of-Plane Bending (γ(C-H)): The out-of-plane "wagging" of the remaining aromatic C-H bonds in the region below 900 cm⁻¹ is highly diagnostic of the substitution pattern. For a 1,2,3,4-tetrasubstituted ring, which has two adjacent free hydrogens, a strong band is expected in the 810-800 cm⁻¹ range.[9]

Aliphatic Methyl Groups (-CH₃)

The two methyl groups attached to the ring will also produce characteristic C-H vibrations.

-

Aliphatic C-H Stretch: These occur just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range, distinguishing them from the aromatic C-H stretches.[7]

-

Aliphatic C-H Bending: Asymmetric and symmetric bending (deformation) modes for methyl groups appear around 1460 cm⁻¹ and 1380 cm⁻¹ , respectively.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and instrument setup. The following protocol describes the Potassium Bromide (KBr) pellet method, a robust and widely used technique for solid samples.

Rationale for Method Selection

The KBr pellet method is chosen for its ability to produce high-quality, transmission-based spectra for solid samples.[10] KBr is transparent to mid-IR radiation and, under pressure, forms a clear pellet, providing an excellent matrix for the analyte.[11] This contrasts with methods like Attenuated Total Reflectance (ATR), which primarily probes the surface of a sample.[12] While ATR is faster, the KBr transmission method often yields sharper, more well-defined spectra, especially in the fingerprint region, making it ideal for detailed structural elucidation.[13][14]

Step-by-Step Protocol

-

Materials and Equipment:

-

2,3-Dimethyl-6-nitrophenyl isocyanate (analyte)

-

Spectroscopic grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet-forming die set

-

Hydraulic press (capable of 8-10 tons of force)

-

FT-IR Spectrometer

-

-

Preparation (Self-Validation System):

-

Crucial Step - Moisture Removal: Gently heat the KBr powder in an oven at ~110°C for at least 2-4 hours and store it in a desiccator.[15] Moisture is the primary contaminant in this method and will manifest as a broad, undesirable O-H stretching band around 3400 cm⁻¹, potentially obscuring N-H or other features.

-

Mortar and Pestle Cleaning: Thoroughly clean the agate mortar and pestle with a suitable solvent (e.g., acetone or ethanol) and ensure they are completely dry before use.

-

-

Sample Grinding and Mixing:

-

Weigh approximately 1-2 mg of the analyte and 200-250 mg of the dried KBr powder.[15] The 1:100 to 1:200 sample-to-matrix ratio is critical for achieving a spectrum with appropriate absorbance levels (ideally, the most intense peak should be < 1.5 absorbance units).

-

Place the KBr and sample into the agate mortar. Grind the mixture gently but thoroughly for 2-3 minutes. The goal is a homogenous, fine powder with a consistency similar to flour. This minimizes light scattering and produces a high-quality pellet.[11]

-

-

Pellet Formation:

-

Carefully transfer a portion of the mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply a pressure of 8-10 tons for approximately 2 minutes.[15] This pressure allows the KBr to plastically deform and encapsulate the sample in a transparent disc.

-

Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet will be semi-transparent or transparent and free of cracks.

-

-

Data Acquisition:

-

Place the pellet in the spectrometer's sample holder.

-

Collect a background spectrum of the empty sample compartment. This is a critical self-validating step to subtract the spectral contributions of atmospheric water vapor and CO₂.

-

Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Spectral Interpretation and Data Analysis

The resulting spectrum should be analyzed by systematically identifying the key absorption bands as predicted by the theoretical framework.

Data Presentation: Summary of Expected Absorptions

The following table summarizes the expected key vibrational frequencies for 2,3-Dimethyl-6-nitrophenyl isocyanate.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3050 | Aromatic C-H | C-H Stretch | Weak-Medium |

| ~2960 / ~2870 | Aliphatic C-H | Asymmetric/Symmetric Stretch | Weak-Medium |

| ~2270 | Isocyanate (-NCO) | Asymmetric Stretch | Very Strong, Sharp |

| ~1600, ~1480 | Aromatic Ring | C=C Stretch | Medium-Weak |

| ~1530 | Nitro (-NO₂) ** | Asymmetric Stretch | Very Strong |

| ~1460 | Aliphatic C-H | Asymmetric Bend (CH₃) | Medium |

| ~1380 | Aliphatic C-H | Symmetric Bend (CH₃) | Medium |

| ~1350 | Nitro (-NO₂) ** | Symmetric Stretch | Very Strong |

| ~805 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |

Visualizing the Molecule and Analytical Workflow

To aid in interpretation, the molecular structure and the analytical workflow are presented below.

Caption: FT-IR analysis workflow from preparation to reporting.

Conclusion

The FT-IR spectrum of 2,3-Dimethyl-6-nitrophenyl isocyanate is rich with information, providing a definitive confirmation of its molecular structure. The key to a successful analysis lies in the synergistic application of theoretical knowledge and a meticulous experimental technique. The unmistakable sharp, strong absorption of the isocyanate group near 2270 cm⁻¹, coupled with the pair of very strong nitro group absorptions (~1530 cm⁻¹ and ~1350 cm⁻¹), and the characteristic patterns of the substituted aromatic ring, collectively form a unique spectral fingerprint. By following the protocols and interpretive guidelines detailed in this document, researchers and scientists can leverage FT-IR spectroscopy for reliable and high-fidelity characterization of this important chemical entity.

References

-

Title: IR Spectroscopy Tutorial: Nitro Groups Source: University of California, Los Angeles (UCLA) Chemistry URL: [Link]

-

Title: Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition Source: Spectroscopy Online URL: [Link]

-

Title: An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

-

Title: Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes Source: IOSR Journal of Applied Chemistry URL: [Link]

-

Title: Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe Source: Remspec Corporation URL: [Link]

-

Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]

-

Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: Aromatic Fingerprint Vibrations Source: Oregon State University URL: [Link]

-

Title: KBr Pellet Method Source: Shimadzu URL: [Link]

-

Title: Preparation of Samples for IR Spectroscopy as KBr Disks Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

-

Title: How is Potassium Bromide Used in Infrared Spectroscopy? Source: AZoM URL: [Link]

-

Title: ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL: [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Aromatic Fingerprint Vibrations [sites.science.oregonstate.edu]

- 10. shimadzu.com [shimadzu.com]

- 11. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 12. mt.com [mt.com]

- 13. covalent.com [covalent.com]

- 14. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 15. azom.com [azom.com]

Technical Guide: Mass Spectrometry Analysis of 2,3-Dimethyl-6-nitrophenyl Isocyanate

[1]

Compound Identity:

-

IUPAC Name: 1-Isocyanato-2,3-dimethyl-4-nitrobenzene (Note: Numbering may vary based on priority; typically Isocyanate is C1)

-

Common Name: 2,3-Dimethyl-6-nitrophenyl isocyanate[1][2][3][4][5]

-

Molecular Formula: C

H -

Exact Mass: 192.0535

Executive Technical Summary

2,3-Dimethyl-6-nitrophenyl isocyanate is a highly reactive electrophile used as a building block in the synthesis of substituted ureas, carbamates, and heterocyclic pharmaceutical intermediates. Its analysis is complicated by two factors:

-

Thermal Instability: The isocyanate moiety (-N=C=O) is prone to hydrolysis and thermal degradation, making direct Gas Chromatography-Mass Spectrometry (GC-MS) challenging without strict anhydrous conditions.

-

Steric Hindrance: The isocyanate group is flanked by a methyl group at the C2 position and a nitro group at the C6 position. This "ortho-ortho" substitution pattern creates a unique fragmentation signature but also dictates specific derivatization kinetics.

This guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using derivatization, as it provides the highest sensitivity and structural validity (Trustworthiness).

Analytical Challenges & Strategy

The Stability Paradox

Direct injection of underivatized isocyanates into an ESI source often yields variable results due to in-source hydrolysis, leading to the detection of the corresponding amine (2,3-dimethyl-6-nitroaniline, MW 166) rather than the parent isocyanate.

Protocol Directive:

-

Qualitative Structural Validation: Direct Probe/EI-MS (Electron Impact) for pure standards to observe the molecular ion and fragmentation.

-

Quantitative/Trace Analysis: Derivatization with 1-(2-Pyridyl)piperazine (1,2-PP) or Dibutylamine (DBA) followed by LC-ESI-MS/MS. This stabilizes the analyte into a urea, enhancing ionization efficiency and creating a "flywheel" of mass that moves the signal away from low-mass solvent noise.

Mass Spectrometry Profile

A. Direct EI-MS Fragmentation (70 eV)

For structural confirmation of the pure synthesized material.

Under Electron Impact ionization, the molecular ion (

Table 1: Theoretical EI-MS Fragmentation Pattern

| m/z (Nominal) | Ion Identity | Fragmentation Mechanism | Relative Abundance (Est.) |

| 192 | Molecular Ion | Low (<15%) | |

| 175 | Ortho-effect (Nitro oxygen transfer to benzylic H) | Medium | |

| 164 | Loss of Carbon Monoxide (Isocyanate characteristic) | Medium | |

| 162 | Loss of NO radical (Nitro group) | Medium | |

| 146 | Loss of Nitro group | High | |

| 134 | Combined loss of Isocyanate and Methyl | High | |

| 118 | Aminotropylium ion equivalent (Rearrangement) | Base Peak (100%) |

Expert Insight: The presence of the ortho-nitro group often facilitates an intramolecular redox reaction under EI conditions, leading to the loss of OH (m/z 175) or NO (m/z 162), which distinguishes this isomer from its meta or para counterparts.

B. LC-MS/MS (Derivatized)

For biological matrices, reaction monitoring, and purity assessment.

The preferred method involves converting the isocyanate to a stable urea derivative. The 1,2-PP derivative is superior for ESI+ due to the high proton affinity of the pyridyl nitrogen.

Reaction:

Table 2: LC-MS/MS Transitions for 1,2-PP Derivative

| Parameter | Value | Notes |

| Derivative Formula | C | Stable Urea |

| Derivative MW | 353.38 g/mol | |

| Precursor Ion (Q1) | 354.4 | Strong ESI+ signal |

| Quantifier Ion (Q3) | 221.1 | Loss of pyridyl-piperazine moiety (Specific to R-group) |

| Qualifier Ion (Q3) | 163.1 | Protonated 1,2-PP (Confirmation of reagent tag) |

| Cone Voltage | 35 V | Optimized for urea stability |

| Collision Energy | 25–30 eV | Induces cleavage of the urea bond |

Experimental Protocol: Derivatization & Analysis

This protocol is designed to be self-validating. The appearance of the specific urea transition confirms the presence of the isocyanate, ruling out false positives from the amine.

Step 1: Reagent Preparation[7]

-

Derivatizing Solution: Dissolve 1-(2-pyridyl)piperazine (1,2-PP) in Acetonitrile (ACN) to a concentration of 10 mM.

-

Quench Solution: 1% Formic acid in 50:50 ACN:Water.

Step 2: Sample Preparation

-

Take 100 µL of the reaction mixture or sample containing 2,3-Dimethyl-6-nitrophenyl isocyanate.

-

Immediately add 200 µL of Derivatizing Solution .

-

Vortex for 30 seconds.

-

Incubate at room temperature for 5 minutes. (The reaction is rapid; heat is unnecessary and may degrade the nitro group).

-

Add 700 µL of Quench Solution to stop the reaction and match the mobile phase.

-

Centrifuge at 10,000 x g for 3 minutes if particulates are present.

Step 3: LC-MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-6 min: 5%

95% B -

6-7 min: 95% B

-

7.1 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

Visualization: Analysis Workflow & Fragmentation

The following diagram illustrates the logical flow from sample to validated data, including the specific fragmentation pathway of the derivative.

Caption: Workflow for the derivatization and MS/MS fragmentation of 2,3-Dimethyl-6-nitrophenyl isocyanate.

Data Interpretation & Quality Control

Distinguishing Isomers

The 2,3-dimethyl isomer must be distinguished from the 2,4-dimethyl or 2,6-dimethyl isomers.

-

Retention Time: The 2,3-dimethyl isomer, having adjacent methyl groups, typically elutes later than the 2,6-dimethyl isomer (where steric hindrance reduces interaction with the stationary phase) but earlier than the 2,4-isomer on a C18 column.

-

Ortho-Effect Ratio: In the EI spectrum (if performed), the ratio of

to

Common Pitfalls

-

Hydrolysis: If a peak at m/z 167 (Amine + H) is observed in the LC-MS trace before derivatization, the sample has degraded.

-

Incomplete Derivatization: If the isocyanate is sterically hindered (which this compound is, due to C2-Me and C6-NO2), extend reaction time to 15 minutes or increase reagent excess to 50-fold.

References

-

Karlsson, D., et al. (2005). Determination of airborne isocyanates as di-n-butylamine derivatives using liquid chromatography and tandem mass spectrometry. Journal of Environmental Monitoring. Link

-

NIST Chemistry WebBook. Standard Reference Data for Nitrophenyl isocyanates and related compounds. (General fragmentation rules applied). Link

-

Harrower, J., et al. (2014). Novel glutathione conjugates of phenyl isocyanate identified by UPLC-ESI-MS/MS. Journal of Applied Toxicology. Link

-

US EPA Method. Analysis of Isocyanates by Liquid Chromatography. (Methodological basis for derivatization). Link

Sources

- 1. 2,3-DIMETHYL-6-NITROANILINE(59146-96-2) 1H NMR [m.chemicalbook.com]

- 2. CAS NO. 302912-25-0 | 2 3-DIMETHYL-6-NITROPHENYL ISOCYANATE | C9H8N2O3 [localpharmaguide.com]

- 3. 2 3-DIMETHYL-6-NITROPHENYL ISOCYANATE | 302912-25-0 [chemicalbook.com]

- 4. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3-Dimethyl-6-nitrophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hazard Identification and Risk Assessment

Aromatic isocyanates are potent sensitizers, and their handling requires a thorough understanding of their potential health effects. The primary routes of exposure are inhalation and dermal contact.

Inhalation Hazards

Inhalation of isocyanate vapors or aerosols can lead to severe respiratory irritation.[1][2][3] More critically, isocyanates are potent respiratory sensitizers, meaning that initial exposure can lead to the development of an allergy-like reaction.[4][5][6][7] Subsequent exposure, even at very low concentrations, can trigger a severe asthmatic attack with symptoms including coughing, chest tightness, and shortness of breath.[4] This sensitization is a permanent condition.[4] Prolonged or repeated inhalation may cause damage to the respiratory tract.[8]

Dermal and Ocular Hazards

Direct contact with the skin can cause significant irritation, including redness, swelling, and blistering.[1][2][4] Isocyanates are also dermal sensitizers, and skin contact can lead to the development of allergic contact dermatitis.[6][7][8] Eye contact will cause serious irritation and may result in severe watering, light sensitivity, and conjunctivitis.[1][2][4] Some nitrophenyl isocyanates are also classified as lachrymators, substances that cause tearing.[2][9]

Ingestion Hazards

While less common in a laboratory setting, ingestion of isocyanates is harmful and can cause irritation of the mouth, throat, and stomach.[1][3]

Reactivity Hazards

Isocyanates react exothermically with water and other protic solvents (e.g., alcohols, amines) to produce carbon dioxide gas.[4][8] This can lead to a dangerous pressure buildup in sealed containers.[4][8] They should be stored away from incompatible materials such as water, bases, and strong oxidizers.[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential for the safe handling of 2,3-Dimethyl-6-nitrophenyl isocyanate.

Engineering Controls

All work with 2,3-Dimethyl-6-nitrophenyl isocyanate must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9][10][11] The fume hood will serve to capture any vapors or aerosols at the source, preventing their release into the laboratory environment. A safety shower and eyewash station should be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2,3-Dimethyl-6-nitrophenyl isocyanate:

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below occupational exposure limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] For operations with a high potential for aerosol generation, a full-face respirator or a supplied-air respirator may be required.

-

Eye and Face Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.[1][11]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn at all times.[1][8][11] A lab coat or chemical-resistant apron should be worn to protect street clothing.[1] It is crucial to ensure that all exposed skin is covered.

-

Footwear: Closed-toe shoes are required in all laboratory settings.

Caption: Mandatory Personal Protective Equipment for Handling Isocyanates.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize the risk of exposure and incidents.

Handling

-

Always handle 2,3-Dimethyl-6-nitrophenyl isocyanate in a chemical fume hood.[8][9][10][11]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3][8][12]

-

Wash hands and any exposed skin thoroughly after handling.[2][3][8][11][12]

-

Do not eat, drink, or smoke in areas where isocyanates are handled or stored.[2][11][12]

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.[8][11]

Storage

-

Store in a cool, dry, and well-ventilated area.[3][4][8][10][11]

-

Keep containers tightly closed to prevent moisture contamination.[2][4][8][9][10][11]

-

Store away from incompatible materials such as water, alcohols, amines, bases, and strong oxidizing agents.[4][11]

-

Some isocyanates may require refrigerated storage and/or an inert atmosphere (e.g., nitrogen).[9][11] Always consult the supplier's recommendations.

-

Store in a location accessible only to authorized personnel.[8]

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving 2,3-Dimethyl-6-nitrophenyl isocyanate.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air immediately.[1][2][3][11] If breathing is difficult, administer oxygen.[1] If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1][11] If respiratory symptoms occur, call a poison center or doctor.[8][11] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2][11] A polyglycol-based skin cleanser or corn oil can also be effective.[8] If skin irritation or a rash develops, seek medical attention.[8][11] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][11] Remove contact lenses if present and easy to do.[2][8][11] Continue rinsing.[2][8][11] Seek immediate medical attention.[1][2][8][11] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1][2][3][11] Seek immediate medical attention.[1][3][11] |

Spill and Leak Procedures

-

Evacuate all non-essential personnel from the spill area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

-

For larger spills, dike the area to prevent spreading.

-

Collect the absorbed material into a suitable container for disposal.

-

Do not seal containers of spill cleanup material tightly, as the reaction with moisture can generate CO2 gas.

-

Wash the spill site thoroughly after material pickup is complete.[1]

Fire-Fighting Measures

-

Use alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[1]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]

-

During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[1]

Toxicological Information

The toxicological properties of 2,3-Dimethyl-6-nitrophenyl isocyanate have not been fully investigated.[1][11] However, based on the known toxicology of other isocyanates, the following effects are anticipated:

-

Acute Toxicity: Harmful if inhaled, swallowed, or in contact with skin.[1][2][3][6][7][8][12]

-

Sensitization: A primary hazard of isocyanates is their ability to cause respiratory and skin sensitization.[5][6][7][8][9][12]

-

Carcinogenicity: There is no specific data on the carcinogenicity of 2,3-Dimethyl-6-nitrophenyl isocyanate. The EPA has classified methyl isocyanate as a Group D substance, not classifiable as to human carcinogenicity.[13]

-

Reproductive Toxicity: No specific data is available. However, reproductive effects were noted in survivors of the Bhopal, India methyl isocyanate accident.[13]

Disposal Considerations

All waste containing 2,3-Dimethyl-6-nitrophenyl isocyanate must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8] Do not dispose of this material down the drain.[1][9]

Conclusion

2,3-Dimethyl-6-nitrophenyl isocyanate is a valuable research chemical that demands a high level of respect and caution. By understanding its potential hazards and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. A proactive and informed approach to safety is paramount when working with this and other reactive isocyanate compounds.

References

- Safety Data Sheet. (2024, October 1).

- 2,3-DIMETHYLPHENYL ISOCYANATE | Georganics. (2011, February 9).

- Methyl Isocyanate | EPA. (n.d.).

- Chemical Safety Data Sheet MSDS / SDS - 3-NITROPHENYL ISOCYANATE - ChemicalBook. (2025, February 1).

- Isocyanates: Working Safely - CDPH. (n.d.).

- Isocyanates – A family of chemicals - Transports Canada. (2025, August 11).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 4-Methyl-3-nitrophenyl isocyanate - SAFETY DATA SHEET. (2025, September 5).

- SAFETY DATA SHEET - TCI Chemicals. (2025, August 6).

- Toxicology: Isocyanates Profile - EPA. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 4).

- Safety Data Sheet - Chemicals. (2023, January 13).

- Safety Data Sheet - Chemicals. (2025, September 25).

Sources

- 1. georganics.sk [georganics.sk]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Isocyanates – A family of chemicals [tc.canada.ca]

- 5. epa.gov [epa.gov]

- 6. chemicals.basf.com [chemicals.basf.com]

- 7. chemicals.basf.com [chemicals.basf.com]

- 8. polyconsprayfoam.com [polyconsprayfoam.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. epa.gov [epa.gov]

Theoretical Framework and Computational Characterization of 2,3-Dimethyl-6-nitrophenyl Isocyanate

The following technical guide details the theoretical framework for characterizing 2,3-Dimethyl-6-nitrophenyl isocyanate , a highly functionalized aryl isocyanate.

This guide is structured as a high-level operational protocol for Computational Chemistry and Molecular Modeling units. It synthesizes Density Functional Theory (DFT) standards with reactivity prediction methodologies relevant to drug discovery (e.g., urea/carbamate linker design) and materials science (e.g., hindered polyurethane kinetics).[1]

Executive Summary & Structural Context

2,3-Dimethyl-6-nitrophenyl isocyanate represents a class of "sterically locked" and "electronically activated" electrophiles.[1] Theoretical studies on this molecule are critical for predicting its behavior in nucleophilic additions, primarily because of the competing ortho-effects:

-

Steric Inhibition: The isocyanate (-NCO) group at position 1 is flanked by a methyl group at position 2 and a nitro group at position 6.[1] This creates a "steric gate" that restricts rotational freedom and nucleophilic approach.[1]

-

Electronic Activation: The 6-nitro group (strong

effect) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), theoretically increasing the electrophilicity of the isocyanate carbon despite the steric hindrance.[1]

This guide defines the standard operating procedure (SOP) for the theoretical study of this molecule, focusing on conformational landscapes, electronic structure, and vibrational signatures.[1]

Computational Methodology (SOP)

To ensure data integrity and reproducibility, the following computational levels of theory are prescribed. These protocols account for the weak dispersive interactions critical in crowded aromatic systems.[1]

Level of Theory[1]

-

Optimization & Frequencies: B3LYP-D3(BJ)/6-311++G(d,p)

-

Electronic Excitation (TD-DFT): CAM-B3LYP/aug-cc-pVDZ[1]

-

Rationale: Long-range corrected functionals are required to accurately predict Charge Transfer (CT) states involving the nitro group.[1]

-

-

Solvation Model: PCM or SMD (Solvent: Dichloromethane or Toluene).[1]

-

Rationale: Isocyanate reactions typically occur in non-protic organic solvents.[1]

-

Protocol Summary Table

| Parameter | Setting/Value | Purpose |

| Functional | B3LYP-D3(BJ) | Geometry Optimization, Vibrational Analysis |

| Basis Set | 6-311++G(d,p) | Electronic density description (diffuse functions for NO2) |

| Grid Quality | UltraFine | Convergence of soft vibrational modes (torsions) |

| Convergence | Tight ( | Required for accurate Transition State (TS) location |

| NBO Analysis | NBO 6.0 | Hyperconjugation and steric exchange energy ( |

Structural & Conformational Analysis

The theoretical core of this study revolves around the C1-N(isocyanate) Torsion Angle .[1] Unlike unsubstituted phenyl isocyanate, which is nearly planar, the 2,3-dimethyl-6-nitro substitution forces the -NCO group out of the aromatic plane.[1]

The "Orthogonal" Hypothesis

Theoretical models predict two primary conformers:[1]

-

Syn-Nitro (Global Minimum): The -NCO group tilts away from the bulky 2-methyl group and interacts electrostatically with the 6-nitro oxygen.[1]

-

Anti-Nitro (Local Minimum): The -NCO group tilts toward the 2-methyl group.[1] This is higher in energy due to the severe steric clash with the methyl protons.[1]

Critical Geometric Parameter:

The dihedral angle

Electronic Properties & Reactivity Indices

Theoretical studies must quantify the "Electrophilic Power" of the isocyanate carbon.[1]

Frontier Molecular Orbitals (FMO)[1]

-

HOMO: Localized primarily on the aromatic ring and the 2,3-dimethyl subsystem.[1]

-

LUMO: Localized on the Isocyanate (-NCO) moiety and the Nitro group .[1]

-

Band Gap (

): The nitro group lowers the LUMO energy compared to 2,3-dimethylphenyl isocyanate, reducing the

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the "Active Site."[1] In this molecule, the isocyanate carbon (

Global Reactivity Descriptors

Calculated values (approximate at B3LYP/6-311++G(d,p)):

-

Electrophilicity Index (

): High (> 2.0 eV), driven by the nitro group.[1] -

Chemical Hardness (

): Moderate.[1]

Vibrational Spectroscopy (IR Signatures)

Theoretical frequency analysis allows for the unambiguous identification of the synthesized compound.[1]

-

Asymmetric N=C=O[1] Stretch (

): -

Symmetric N=C=O[1] Stretch (

):-

Predicted weak band at 1340–1360 cm⁻¹ , often coupled with the Nitro symmetric stretch (

).[1]

-

Experimental Validation Workflow

The following diagram illustrates the logical flow from theoretical design to experimental validation for this specific isocyanate.

Caption: Workflow integrating computational prediction (Blue) with experimental validation (Green) for hindered isocyanates.

References

-

Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[1] [Link]

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.[1] [Link][1]

-

Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link][1]

-

Parr, R. G., & Yang, W. (1989).[1] Density-Functional Theory of Atoms and Molecules. Oxford University Press. [Link][1]

Sources

Methodological & Application

Amine Labeling with 2,3-Dimethyl-6-nitrophenyl isocyanate: A Detailed Guide for Researchers

Introduction: Unlocking New Avenues in Bioconjugation and Drug Discovery

The precise modification of amine functionalities on biomolecules and synthetic compounds is a cornerstone of modern chemical biology and drug development. 2,3-Dimethyl-6-nitrophenyl isocyanate emerges as a potent and versatile reagent for this purpose. Its unique electronic and steric properties offer a nuanced approach to the formation of stable urea linkages. Substituted ureas are a critical structural motif in a vast array of clinically approved therapeutics, often serving as key pharmacophores that mediate interactions with biological targets.[1] The urea functional group's ability to act as both a hydrogen bond donor and acceptor makes it invaluable for designing enzyme inhibitors, particularly for protein kinases.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for amine labeling using 2,3-Dimethyl-6-nitrophenyl isocyanate. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss essential safety considerations for handling this reactive compound.

The Chemistry of Amine Labeling with Isocyanates: A Mechanistic Perspective

The reaction between an isocyanate and a primary or secondary amine is a robust and highly efficient method for the synthesis of N,N'-substituted ureas.[2] This transformation is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[2] The core of this reaction lies in the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate group.

The reactivity of the isocyanate is significantly influenced by the electronic nature of its substituents. In the case of 2,3-Dimethyl-6-nitrophenyl isocyanate, the presence of the electron-withdrawing nitro group enhances the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophilic attack by an amine.

Figure 1: General mechanism of urea formation from an amine and an isocyanate.

Experimental Protocol: A Step-by-Step Guide to Amine Labeling

This protocol provides a general framework for the reaction of an amine with 2,3-Dimethyl-6-nitrophenyl isocyanate. Optimal conditions may vary depending on the specific amine substrate and should be determined empirically.

Materials and Reagents

-

Amine-containing substrate

-

2,3-Dimethyl-6-nitrophenyl isocyanate

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

-

Nitrogen or Argon gas for inert atmosphere

-

Magnetic stirrer and stir bar

-

Round-bottom flask and other standard laboratory glassware

-

Reagents and equipment for reaction monitoring (e.g., Thin Layer Chromatography (TLC))

-

Reagents and equipment for purification (e.g., Silica gel for column chromatography, solvents for recrystallization)

Reaction Setup and Execution

-

Preparation of the Amine Solution: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine substrate (1.0 equivalent) in a suitable anhydrous solvent.

-

Preparation of the Isocyanate Solution: In a separate, dry flask, prepare a solution of 2,3-Dimethyl-6-nitrophenyl isocyanate (1.0 to 1.2 equivalents) in the same anhydrous solvent.

-

Reaction Initiation: While vigorously stirring the amine solution at room temperature, add the isocyanate solution dropwise over a period of 5-10 minutes. For highly reactive amines, it is advisable to cool the reaction mixture to 0 °C before the addition of the isocyanate.[2]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC. A typical reaction time is 2-4 hours.[2]

-

Reaction Quench (if necessary): If an excess of isocyanate was used, a small amount of a primary or secondary amine (e.g., a few drops of butylamine) can be added to quench the unreacted isocyanate.

Work-up and Purification

The purification strategy will depend on the properties of the resulting urea derivative.

-

For solid products: If the urea product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

For soluble products:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.[3] A common eluent system is a mixture of hexanes and ethyl acetate.[3]

-

Alternatively, recrystallization from a suitable solvent system can be employed for purification.[3]

-

Workflow for Amine Labeling

Figure 2: A streamlined workflow for the amine labeling reaction.

Key Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |